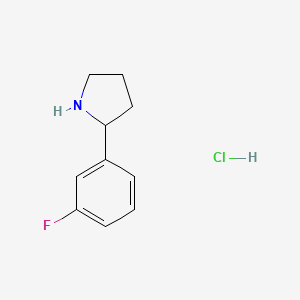

2-(3-Fluorophenyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

2-(3-Fluorophenyl)pyrrolidine hydrochloride, also known as 3-FPH, is an important synthetic compound with a wide range of applications in the fields of medicine and life sciences. It is a derivative of pyrrolidine and has a fluorine atom attached to the phenyl group. 3-FPH has been used as a research tool in numerous studies, and its unique properties make it an attractive target for further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

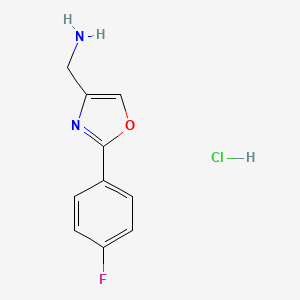

One aspect of research involves the synthesis and detailed characterization of heterocyclic compounds. For instance, Murthy et al. (2017) synthesized a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), and conducted an extensive study on its reactivity, stability, and potential applications in non-linear optics and as a precursor for developing new anticancer drugs. This study includes analyses like vibrational spectra, NMR chemical shifts, and molecular dynamics simulations to predict its behavior and interactions at the molecular level (Murthy et al., 2017).

Fluorescent Chemosensors

Research by Maity et al. (2018) developed new fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for detecting iron ions (Fe3+/Fe2+) in biological systems. These compounds show high selectivity and sensitivity for iron ions, demonstrating potential for applications in bioimaging and environmental monitoring (Maity et al., 2018).

Aggregation-Induced Emission (AIE)

Yang et al. (2013) explored the properties of a heteroatom-containing organic fluorophore, demonstrating aggregation-induced emission (AIE) effects. This research highlights the potential of such compounds for developing fluorescent pH sensors, which could be adapted for various applications, including the design of novel chemosensors for organic vapors (Yang et al., 2013).

Molecular Docking and QSAR Studies

Caballero et al. (2011) conducted docking and QSAR studies on derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, among others, as c-Met kinase inhibitors. This research provides insights into the structural features contributing to inhibitory activity, demonstrating the compound's potential in anticancer therapy (Caballero et al., 2011).

Antitubercular and Antibacterial Activities

Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, evaluating their antitubercular and antibacterial activities. Their findings suggest these compounds, with modifications including fluorophenyl groups, could serve as effective agents against tuberculosis and bacterial infections (Bodige et al., 2019).

Wirkmechanismus

Target of action

The targets of pyrrolidine derivatives can vary widely depending on their structure and functional groups. Some pyrrolidine derivatives have been found to have high affinity to multiple receptors .

Mode of action

The mode of action of pyrrolidine derivatives depends on their specific structure and the target they interact with. They can act as agonists or antagonists of their target receptors, modulating their activity .

Biochemical pathways

Pyrrolidine derivatives can affect various biochemical pathways depending on their targets. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine derivatives can vary widely depending on their specific structure. Some factors that can influence their pharmacokinetics include their size, polarity, and the presence of functional groups that can be metabolized by the body .

Result of action

The molecular and cellular effects of pyrrolidine derivatives can vary widely depending on their targets and mode of action. They can modulate the activity of their target receptors, leading to changes in cellular signaling and function .

Action environment

The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZAULRSYOOKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)pyrrolidine hydrochloride | |

CAS RN |

1193390-31-6 | |

| Record name | Pyrrolidine, 2-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)

![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)